
N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide, also known as FNPA, is a small molecule compound that has recently been studied for its potential applications in scientific research. FNPA is a fluorinated organic compound that is composed of an aromatic ring with a nitro group, a pyrrolidine ring, and an acetamide group. FNPA has been found to be a useful tool in a variety of laboratory experiments due to its unique chemical structure and properties.
Scientific Research Applications
Anticancer and Kinase Inhibitory Activities
- Src Kinase Inhibition and Anticancer Effects : N-benzyl-substituted acetamide derivatives, related to N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide, have been synthesized and evaluated for Src kinase inhibitory activities. These compounds, including the 4-fluorobenzylthiazolyl derivative, showed promising inhibition of cell proliferation in various human cancer cell lines, notably in human colon carcinoma and leukemia cells (Fallah-Tafti et al., 2011).
Synthesis of Fluorinated Derivatives
- Fluorinated Structural Derivatives : The synthesis of fluorinated derivatives of sigma-1 receptor modulators, structurally related to this compound, has been investigated. These derivatives are significant for understanding the molecular interactions of such compounds (Kuznecovs et al., 2020).
Stable Isotope-Labeled Synthesis
- Stable Isotope-Labeled Antibacterial Agents : The synthesis of stable isotope-labeled antibacterial agents, structurally similar to this compound, has been explored. These labeled compounds are crucial for tracking and studying the pharmacokinetics and dynamics of antibacterial agents (Lin & Weaner, 2012).
Antibacterial Applications
- Antibacterial Agent Analogues : Derivatives of fluorine-substituted amino-1,2,4-triazines, analogs of this compound, have been synthesized and evaluated as antibacterial agents. These compounds showed notable activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3/c13-10-4-3-9(7-11(10)16(18)19)14-12(17)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZPSZXXEMMZPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


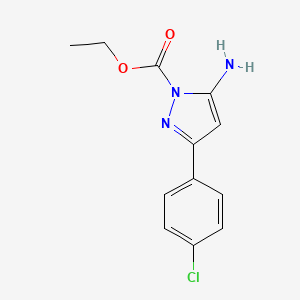
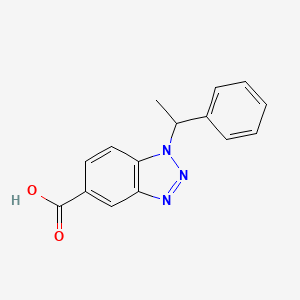
![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)
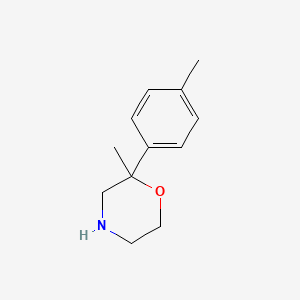
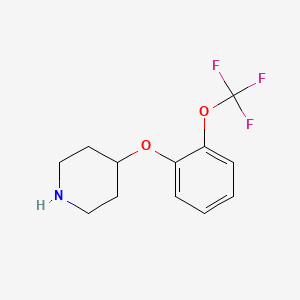
![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)
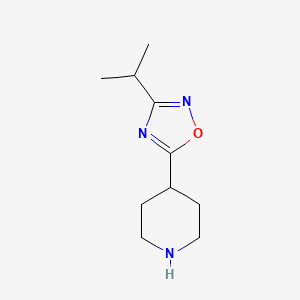
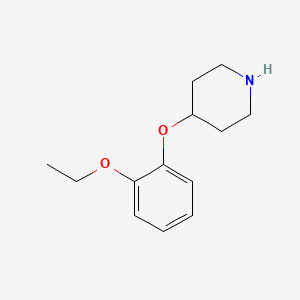
![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
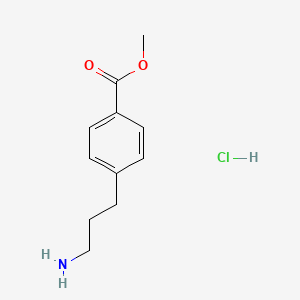
![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)
